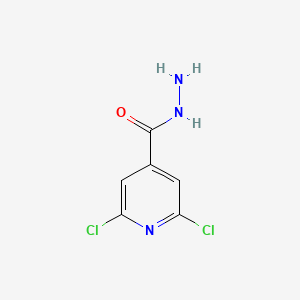

2,6-Dichloroisonicotinohydrazide

描述

Contextualization within Hydrazide Chemistry and Pyridine (B92270) Derivatives

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond and an acyl group. They are known for their diverse applications, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. as-proceeding.com The hydrazide functional group is particularly attractive to chemists due to its ability to readily participate in a variety of chemical reactions, leading to the formation of a plethora of novel compounds with a broad spectrum of biological activities. researchgate.net

Pyridine and its derivatives are another cornerstone of synthetic chemistry, with a long history of use in the development of numerous important molecules. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many pharmaceuticals. researchgate.net The incorporation of a pyridine moiety into a molecule can significantly influence its biological and physical properties.

2,6-Dichloroisonicotinohydrazide sits (B43327) at the intersection of these two important classes of compounds. It is a derivative of isonicotinic acid, which is one of the isomers of pyridine carboxylic acid. researchgate.net The presence of two chlorine atoms on the pyridine ring further enhances its reactivity and utility as a synthetic building block.

Scope and Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its role as a versatile intermediate. Acyl hydrazides, such as this compound, are valuable synthons in organic chemistry. researchgate.net They can be used to prepare a range of other functional groups, including esters, amides, and ketones, as well as to construct various heterocyclic compounds. researchgate.net

The reactivity of the chlorine atoms on the pyridine ring allows for selective functionalization, enabling chemists to introduce a variety of substituents at these positions. This regiocontrol is crucial for the synthesis of complex, highly substituted pyridine derivatives. The hydrazide group, in turn, can be transformed into other functionalities or used to link the pyridine core to other molecular fragments.

Evolution of Research Trajectories for this compound

Initial research involving this compound and related compounds has often focused on their potential biological activities. Hydrazide derivatives have been investigated for a wide range of therapeutic applications. as-proceeding.comresearchgate.net

More recently, research has expanded to explore the use of this compound as a key component in the synthesis of novel materials and functional molecules. For instance, derivatives of 2,6-dichloroisonicotinic acid have been investigated as potential elicitors for inducing the biosynthesis of secondary metabolites in plants. nih.gov This highlights the evolving understanding of how this compound and its derivatives can be utilized in diverse areas of chemical and biological research. The ability to selectively modify the structure of this compound continues to open new avenues for its application in the development of innovative chemical entities.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C6H5Cl2N3O |

| Molecular Weight | 206.03 g/mol |

| CAS Number | 58584-91-9 |

This data is compiled from publicly available chemical databases.

Synthesis of this compound

The synthesis of this compound typically starts from 2,6-dichloroisonicotinic acid. A common method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303).

A general synthetic route can be outlined as follows:

Chlorination: 2,6-Dichloroisonicotinic acid can be prepared from citrazinic acid through a chlorination reaction. chemicalbook.comgoogle.com

Esterification (Optional): The carboxylic acid can be converted to its methyl or ethyl ester.

Hydrazinolysis: The resulting ester or the acyl chloride is then reacted with hydrazine hydrate to yield this compound. mdpi.com

Research Applications and Detailed Findings

The primary research application of this compound is as a chemical intermediate. Its bifunctional nature, with reactive sites at both the hydrazide group and the chlorinated pyridine ring, allows for a wide range of synthetic transformations.

Synthesis of Heterocyclic Compounds: The hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in many biologically active molecules.

Formation of Hydrazones: this compound can be readily condensed with aldehydes and ketones to form N-acylhydrazones. mdpi.com These hydrazone derivatives are themselves a class of compounds with significant chemical and biological interest.

Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, alkoxides, and thiolates. This provides a powerful tool for the diversification of the pyridine core. Research has demonstrated the selective differentiation of the two chlorinated positions under specific reaction conditions. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMHCLQBRFNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206511 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-51-7 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dichloroisonicotinohydrazide and Its Analogues

Strategic Approaches to Core Structure Synthesis

The foundation of synthesizing 2,6-dichloroisonicotinohydrazide lies in the effective construction of the 2,6-dichloropyridine-4-substituted core. Methodologies such as directed ortho-lithiation and subsequent functionalization are pivotal in this process.

Ortholithiation-Mediated Pathways and Pyridine (B92270) Ring Functionalization

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In the context of pyridine derivatives, a directing metalation group (DMG) guides a strong lithium base, such as n-butyllithium or s-butyllithium, to deprotonate the adjacent ortho-position, creating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For the synthesis of the 2,6-dichloroisonicotinic acid backbone, a key precursor to the hydrazide, a common starting material is 2,6-dichloropyridine (B45657). indianastate.eduwikipedia.org The chlorine atoms on the pyridine ring can influence the regioselectivity of lithiation. While a directing group is typically required for the lithiation of π-deficient heterocycles like pyridine, the inherent reactivity of the pyridine ring and the influence of existing substituents must be carefully considered. uwindsor.ca For instance, the synthesis of 2,6-dichlorohomonicotinic acid has been achieved through the direct allylation of 2,6-dichloropyridine using LDA (lithium diisopropylamide) followed by oxidation. indianastate.edu

The general principle of DoM involves the coordination of the lithium base to a Lewis basic DMG, which facilitates deprotonation at the sterically accessible ortho-position. wikipedia.orgbaranlab.org The resulting lithiated species is then trapped with an appropriate electrophile. In the synthesis of 2,6-dichloroisonicotinic acid, one could envision a strategy where a suitable directing group at the 4-position of a 2,6-dichloropyridine derivative guides lithiation to the 3- or 5-position, followed by carboxylation using carbon dioxide. However, direct lithiation at the 4-position of 2,6-dichloropyridine itself can be challenging. An alternative approach involves the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid. chemicalbook.comgoogle.com

Table 1: Key Reagents in Ortholithiation-Mediated Pathways

| Reagent | Role |

| 2,6-Dichloropyridine | Starting material |

| Organolithium Base (e.g., n-BuLi, s-BuLi, LDA) | Deprotonating agent |

| Directing Metalation Group (DMG) | Controls regioselectivity of lithiation |

| Electrophile (e.g., CO2, allyl chloride) | Introduces desired functional group |

| TMEDA | Breaks up organolithium aggregates, increasing reactivity |

Hydrazide Bond Formation Techniques

The conversion of a carboxylic acid or its derivatives into a hydrazide is a fundamental transformation in the synthesis of this compound. Several methods are available for forming the crucial hydrazide bond.

The most common method is the hydrazinolysis of esters . researchgate.netresearchgate.netresearchgate.net This involves reacting the corresponding ester, typically a methyl or ethyl ester of 2,6-dichloroisonicotinic acid, with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.netnih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may require heating under reflux to proceed efficiently. researchgate.netnih.gov For less reactive esters, more forcing conditions or the use of hydrazine derivatives with stronger nucleophilicity might be necessary. rjptonline.org A patent describes a method for preparing hydrazides by reacting an ester with hydrazine hydrate and then removing the alcohol byproduct through reactive fractionation or rectification to drive the reaction to completion, achieving yields of over 90%. google.com

Another approach is the direct reaction of carboxylic acids with hydrazine . This can be achieved using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond by activating the carboxylic acid. rjptonline.org However, this method can sometimes result in low yields and complicated product isolation. researchgate.net A more environmentally friendly approach involves the solvent-free grinding of a carboxylic acid with hydrazine hydrate at room temperature, which can lead to the direct formation of the hydrazide in high purity. researchgate.net

Table 2: Comparison of Hydrazide Synthesis Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

| Hydrazinolysis of Esters | Ester | Hydrazine hydrate | Reflux in alcohol | Convenient, good yields for reactive esters. researchgate.netresearchgate.net | May require harsh conditions for less reactive esters. rjptonline.org |

| Direct Reaction with Coupling Agent | Carboxylic Acid | Hydrazine, DCC | Room temperature in solvent | Can be effective for some substrates. | Can have low yields and difficult purification. researchgate.net |

| Solvent-Free Grinding | Carboxylic Acid | Hydrazine hydrate | Room temperature, grinding | Eco-friendly, simple workup, high purity. researchgate.net | May not be suitable for all substrates. |

| From Acyl Chlorides | Acyl Chloride | Hydrazine hydrate | Low temperature in solvent | Rapid reaction. | Can be violent, requires careful control. rjptonline.org |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further derivatization can be explored to create analogues with modified properties.

Design and Synthesis of Novel 2,6-Dichloroisonicotinate Derivatives

Research has been conducted on the synthesis of novel derivatives of 2,6-dichloroisonicotinic acid (INA). For instance, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) were synthesized and evaluated as potential elicitors for inducing the biosynthesis of plant secondary metabolites. nih.gov These derivatives are synthesized from the parent 2,6-dichloroisonicotinic acid, highlighting the importance of this core structure as a platform for further chemical exploration. nih.gov

Selective Derivatization for Enhanced Reactivity or Specificity

The two chlorine atoms on the pyridine ring of 2,6-dichloroisonicotinic acid and its derivatives offer opportunities for selective functionalization. The chlorine atoms at the 2 and 6 positions can exhibit different reactivities towards nucleophilic aromatic substitution (SNAr) reactions, allowing for regioselective derivatization. researchgate.net This selective functionalization is crucial for building more complex molecules. For example, in the synthesis of thiopeptide cores, the differentiation of the two chlorinated positions of 2,6-dichloronicotinic acid under SNAr conditions is a key step. researchgate.net

Furthermore, selective dechlorination can be employed to modify the pyridine core. For instance, 2,6-dichloro-isonicotinic acid can be selectively dechlorinated to 2-chloroisonicotinic acid using hydrazine hydrate as the dechlorinating agent. google.com Another example is the preparation of 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687) via selective hydrogenation dechlorination, where the catalyst plays a crucial role in controlling the selectivity. cabidigitallibrary.org

Exploration of Multi-component and Combinatorial Synthetic Routes

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.govfrontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their ability to generate molecular diversity. mdpi.comnih.gov

While direct synthesis of this compound via an MCR might not be straightforward, these strategies are highly valuable for creating diverse libraries of pyridine-containing compounds. researchgate.netbhu.ac.in For example, a one-pot, multi-component reaction has been described for the synthesis of novel hexahydroimidazo[1,2-a]pyridine derivatives. acs.org The general principle of MCRs involves the combination of multiple starting materials in a single pot to form a product that incorporates substantial portions of each reactant. nih.gov This approach is highly convergent and atom-economical. The development of novel MCRs that could incorporate a 2,6-dichloropyridine fragment would be a significant advancement in the combinatorial synthesis of analogues of this compound.

Modern Techniques in Synthetic Process Optimization and Scalability

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction efficiency, product purity, safety, and cost-effectiveness. To address these, modern synthetic chemistry has embraced several innovative techniques for process optimization and scalability. These methodologies aim to provide more controlled, efficient, and sustainable routes to target molecules like this compound.

Flow Chemistry

One of the most significant advancements in chemical synthesis is the adoption of continuous flow chemistry, which offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.

A notable example of this approach is the development of a continuous flow synthesis for isoniazid (B1672263), a structurally related isonicotinohydrazide. This process involves a two-step reaction sequence within a microreactor system. researchgate.netresearchgate.netnih.gov In the first step, 4-cyanopyridine (B195900) is hydrolyzed to isonicotinamide (B137802). This intermediate is then directly reacted with hydrazine hydrate in the second stage of the flow system to produce isoniazid with a high yield. researchgate.netresearchgate.netnih.gov The residence time, temperature, and molar ratios of the reactants are carefully controlled to maximize the conversion and yield. researchgate.netnih.gov

The table below summarizes the key parameters for the first step of this continuous flow synthesis of the intermediate isonicotinamide from 4-cyanopyridine. researchgate.net

Table 1: Reaction Parameters for the Continuous Flow Synthesis of Isonicotinamide

| Parameter | Value |

|---|---|

| Reactant 1 | 4-Cyanopyridine in Methanol/Water (7:3) (0.50M) |

| Reactant 2 | Sodium Hydroxide (B78521) in Deionized Water (0.10 M) |

| Molar Ratio (4-cyanopyridine:NaOH) | 1:0.2 |

| Temperature | 90°C |

This continuous flow process for isoniazid demonstrates a scalable and efficient manufacturing method that minimizes the use of large volumes of organic solvents and avoids the isolation of intermediates, leading to a more streamlined and cost-effective synthesis. researchgate.net Such a strategy could be readily adapted for the synthesis of this compound, starting from the corresponding 2,6-dichloro-4-cyanopyridine.

Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize reaction conditions. nih.govnih.gov Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors (e.g., temperature, concentration, catalyst loading) and their interactions. nih.gov This leads to a more comprehensive understanding of the reaction landscape and enables the identification of optimal conditions with fewer experiments, saving time and resources. nih.gov

For the synthesis of this compound, a DoE approach could be employed to optimize the hydrazinolysis of a 2,6-dichloroisonicotinate ester. The factors to be investigated could include:

Temperature: To determine the optimal balance between reaction rate and potential side reactions.

Molar ratio of hydrazine hydrate: To ensure complete conversion without using a large excess of a potentially hazardous reagent.

Solvent: To assess the impact of different solvents on reaction efficiency and product solubility.

Reaction time: To identify the minimum time required for complete conversion.

By systematically varying these parameters according to a predefined experimental design (e.g., a factorial or response surface design), a mathematical model can be generated to predict the yield and purity of this compound under different conditions. ucc.ie This allows for the precise identification of the optimal reaction parameters for maximizing yield and minimizing impurities, which is crucial for scalable and reproducible synthesis.

Advanced Catalytic Methods

The development of novel catalysts and catalytic systems is another cornerstone of modern synthetic optimization. For the synthesis of hydrazides, catalytic methods can offer milder reaction conditions and improved selectivity. For instance, pyridine has been used to catalyze the hydrazinolysis of esters to their corresponding acyl hydrazides, achieving high yields. rsc.org

Elucidation of Reaction Mechanisms Involving 2,6 Dichloroisonicotinohydrazide

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2,6-dichloroisonicotinohydrazide typically proceeds from its carboxylic acid precursor, 2,6-dichloroisonicotinic acid. The transformation of the carboxylic acid to the hydrazide involves the formation of a more reactive acyl intermediate, which is then subjected to nucleophilic attack by hydrazine (B178648).

Nucleophilic Substitution and Addition-Elimination Pathways

The formation of this compound from 2,6-dichloroisonicotinoyl chloride, a common activated form of the corresponding carboxylic acid, is a classic example of a nucleophilic addition-elimination reaction. The reaction is initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule onto the electrophilic carbonyl carbon of the acyl chloride. This step is characteristic of nucleophilic addition.

The pyridine (B92270) ring itself, particularly with electron-withdrawing chloro substituents at the 2 and 6 positions, is susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the pyridine ring and the chlorine atoms increase the electrophilicity of the carbon atoms in the ring, making them targets for nucleophiles. Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Role of Intermediates and Transition States in Formation Reactions

In the nucleophilic addition-elimination synthesis of this compound from its acyl chloride, a tetrahedral intermediate is formed. This transient species features a carbon atom bonded to the chlorine, the oxygen of the original carbonyl group, the pyridine ring, and the incoming hydrazine molecule. The stability of this intermediate is a key factor in the reaction's progress.

The subsequent step involves the elimination of a leaving group. In the case of an acyl chloride, the chloride ion is an excellent leaving group. The carbonyl double bond is reformed, yielding the final hydrazide product. The transition state for this step involves the partial formation of the carbon-oxygen double bond and the partial breaking of the carbon-chlorine bond.

Degradation Pathways and Chemical Stability Mechanisms under Varied Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. Its degradation is expected to involve the hydrolysis of the hydrazide group and potential transformations of the chlorinated pyridine ring.

Hydrolysis of the hydrazide moiety can occur under both acidic and basic conditions, leading to the formation of 2,6-dichloroisonicotinic acid and hydrazine. The mechanism would involve nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon, followed by the departure of the hydrazine group.

Photodegradation is another potential pathway, particularly given the presence of the aromatic pyridine ring and carbon-chlorine bonds. Exposure to ultraviolet radiation could lead to the homolytic cleavage of the C-Cl bonds, generating radical intermediates that can participate in a variety of subsequent reactions.

Thermal degradation would likely involve the decomposition of the hydrazide functional group and potentially the cleavage of the pyridine ring at higher temperatures.

Comprehensive Kinetic and Thermodynamic Analyses of Reactivity Profiles

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general trends can be anticipated.

The kinetics of the formation of this compound via nucleophilic addition-elimination would be influenced by the concentration of the reactants and the nature of the solvent. The rate of reaction is typically dependent on both the nucleophile (hydrazine) and the electrophile (e.g., 2,6-dichloroisonicotinoyl chloride).

Computational Chemistry and Theoretical Modeling of 2,6 Dichloroisonicotinohydrazide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic characteristics.

Density Functional Theory (DFT) Applications in Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. dntb.gov.uanih.gov It is instrumental in determining ground-state geometries, vibrational frequencies, and a variety of electronic properties. dntb.gov.uaresearcher.life DFT studies on related isonicotinohydrazide derivatives have successfully determined optimal molecular geometries, vibrational wavenumbers, and chemical shifts. dntb.gov.uanih.gov

For 2,6-dichloroisonicotinohydrazide, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional structure. dntb.gov.uanih.gov This process yields key structural parameters. While specific experimental or calculated data for this compound is scarce, an illustrative table of expected parameters based on similar structures is presented below.

Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C=O | ~1.23 Å | |

| N-N | ~1.39 Å | |

| Bond Angle | Cl-C-C | ~119° |

| C-C(O)-N | ~117° | |

| Dihedral Angle | C-C-N-N | ~175° |

Note: These values are illustrative and represent typical parameters for similar chemical moieties.

Furthermore, DFT is used to calculate electronic properties that describe the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.netresearchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites for molecular interactions. nih.gov For instance, in a related hydrazone derivative, MEP analysis revealed the oxygen atom as the most reactive site. dntb.gov.uanih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods, like Hartree-Fock (HF), are based on first principles without the use of empirical parameters, offering a rigorous but computationally intensive approach. sigmaaldrich.com Semi-empirical methods, in contrast, simplify the calculations by incorporating experimental parameters, making them suitable for larger molecular systems. sigmaaldrich.comnanobioletters.com

Ab initio calculations can provide benchmark data for geometries and energies. Semi-empirical methods such as AM1, PM3, or those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, are faster and can be used to model larger systems or screen multiple conformations, though with less accuracy than DFT or ab initio methods. sigmaaldrich.comnih.gov These methods are parameterized to reproduce experimental data like heats of formation and geometries. nih.gov For a molecule like this compound, semi-empirical methods could be employed for initial conformational searches before more accurate DFT calculations are performed on the most stable conformers.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. tbzmed.ac.irnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govtbzmed.ac.ir

An MD simulation of this compound, typically in a water box to mimic physiological conditions, would reveal its dynamic behavior. Analysis of the simulation trajectory would identify stable conformations, the flexibility of different parts of the molecule, and the formation of intramolecular and intermolecular hydrogen bonds. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Radius of Gyration (Rg) to measure the molecule's compactness. nih.gov In studies of similar molecules, MD simulations have been crucial for confirming the stability of ligand-protein complexes. nih.gov

Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound.

| Analysis Type | Metric | Predicted Outcome | Significance |

|---|---|---|---|

| Structural Stability | Backbone RMSD | Low fluctuation around an average value | Indicates the molecule maintains a stable conformation. |

| Conformational Flexibility | RMSF per Atom | Higher fluctuations in the hydrazide tail | Highlights the more flexible regions of the molecule. |

| Solvation | Radial Distribution Function | Peaks around polar atoms (O, N) | Shows how water molecules are structured around the solute. |

Note: These outcomes are illustrative examples of typical MD simulation results.

Predictive Modeling of Molecular Interactions and Binding Affinities

A primary application of computational chemistry in drug discovery is predicting how a small molecule (ligand) will interact with a biological target, such as a protein or nucleic acid.

Advanced Protein-Ligand Docking Methodologies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. sigmaaldrich.comnih.gov It involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov Studies on various isonicotinoyl hydrazide derivatives have successfully used molecular docking to identify potential inhibitors for targets like the main protease of COVID-19 and enzymes from Mycobacterium tuberculosis. sigmaaldrich.comnih.govchemrevlett.com

For this compound, a docking study would involve preparing the 3D structure of a target protein and the ligand. The docking algorithm would then place the ligand into the active site of the protein and calculate a docking score, which is an estimate of the binding free energy. The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. sigmaaldrich.comnih.gov

Table 3: Illustrative Protein-Ligand Docking Results for this compound with a Hypothetical Protein Target.

| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AutoDock Vina | -7.5 | TYR 88, SER 120 | Hydrogen Bond |

| -7.5 | LEU 45, VAL 122 | Hydrophobic Interaction | |

| Molegro Virtual Docker | -110 (arbitrary units) | ASP 118 | Hydrogen Bond |

| -110 (arbitrary units) | PHE 92 | π-π Stacking |

Note: The data is hypothetical and serves to illustrate typical docking output. Different programs use different scoring functions.

Investigation of Nucleic Acid Interactions through Computational Methods

Similar to protein docking, computational methods can also be used to investigate the interactions between small molecules and nucleic acids like DNA or RNA. youtube.com These interactions are critical for drugs that target DNA replication or transcription. The process involves docking the ligand to a specific DNA or RNA structure, such as a G-quadruplex or a hairpin loop.

A computational study of this compound's interaction with a DNA or RNA target would aim to predict its binding mode (e.g., intercalation, groove binding) and affinity. The electrostatic potential of the molecule would be crucial in guiding its interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid. Docking and MD simulations would reveal the stability of the complex and the specific hydrogen bonds and van der Waals contacts involved. While specific studies on this molecule with nucleic acids are lacking, the general methodology is well-established for exploring such interactions. youtube.com

Computational Exploration of Reaction Pathways and Transition States

The reactivity of this compound is governed by the interplay of its pyridine (B92270) ring and the hydrazide group. Computational chemistry provides a powerful lens through which to explore the potential reaction pathways this molecule may undergo. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy.

Potential reaction pathways for this compound that can be computationally explored include, but are not limited to, condensation reactions with aldehydes and ketones, cyclization reactions to form various heterocyclic systems, and oxidation or reduction of the hydrazide moiety. For instance, the reaction with an aldehyde would proceed through a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form a hydrazone.

The exploration of these reaction pathways involves mapping the potential energy surface (PES) to identify all stationary points, including reactants, intermediates, transition states, and products. Transition state theory is central to this exploration, as the transition state represents the highest energy barrier along the reaction coordinate and thus determines the rate of the reaction.

Illustrative Example: Hypothetical Reaction Pathway Analysis

To illustrate the process, consider the hypothetical condensation reaction of this compound with formaldehyde. A computational study would first involve the geometry optimization of the reactants. Then, a search for the transition state for the nucleophilic attack would be performed. This is often the most computationally intensive step. Once the transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), the reaction pathway can be traced downhill to the intermediate tetrahedral adduct. A subsequent transition state for the dehydration step would then be located to complete the reaction pathway to the final hydrazone product.

Table 1: Hypothetical Calculated Energies for the Condensation of this compound with Formaldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + formaldehyde) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Intermediate (Tetrahedral Adduct) | -5.8 |

| Transition State 2 (Dehydration) | +25.6 |

| Products (Hydrazone + Water) | -10.3 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a computational study. It is not based on actual experimental or calculated values for this specific reaction.

Theoretical Basis for Structure-Activity/Mechanism Relationship Studies

The biological activity or chemical reactivity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a quantitative framework to establish these structure-activity relationships (SAR) and structure-mechanism relationships.

Several computational tools are employed to build a theoretical foundation for SAR studies:

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are color-coded representations of the electrostatic potential on the surface of a molecule. They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating sites prone to electrophilic attack. Conversely, the hydrogens of the hydrazide group would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as those with a biological target. dntb.gov.uaresearcher.liferesearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the chlorine substituents would be expected to lower the energy of both the HOMO and LUMO, potentially altering the reactivity profile compared to the unsubstituted parent compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While requiring a dataset of compounds with known activities, computational chemistry provides the descriptors used to build these models. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and topological indices. For a series of analogs of this compound, a QSAR study could elucidate the specific structural features that are critical for a particular biological effect.

Table 2: Hypothetical Calculated Electronic Properties of Isonicotinohydrazide and its Dichloro-Substituted Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Isonicotinohydrazide | -6.5 | -1.2 | 5.3 | 3.5 |

| This compound | -7.1 | -1.8 | 5.3 | 2.1 |

Note: The data in this table is illustrative and based on general chemical principles. It is not derived from specific calculations on these molecules.

The chlorine atoms in this compound are predicted to lower the HOMO and LUMO energy levels due to their inductive electron-withdrawing effect. The impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals. The change in the dipole moment would reflect the altered charge distribution within the molecule. These computationally derived parameters provide a theoretical rationale for observed differences in reactivity and biological activity, guiding the design of new derivatives with enhanced properties. Experimental studies on isoniazid (B1672263) and its analogs have shown that substitution on the pyridine ring can significantly affect antimycobacterial activity, underscoring the importance of such structural modifications. nih.govresearchgate.net

Coordination Chemistry and Ligand Properties of 2,6 Dichloroisonicotinohydrazide

Design and Synthesis of Metal Complexes with 2,6-Dichloroisonicotinohydrazide as a Ligand

The design of metal complexes involving this compound is often guided by the potential of this ligand to act as a chelating agent. The hydrazide moiety provides multiple donor sites, allowing for the formation of stable ring structures with a central metal ion. The synthesis of these complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. mdpi.comlongdom.org The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries. mdpi.com

The synthesis process often involves a condensation reaction, a common method for preparing Schiff base metal complexes. mdpi.com For instance, an equimolar solution of a metal salt and the ligand in a solvent like ethanol (B145695) can be refluxed to facilitate the formation of the complex. mdpi.com The resulting solid complex can then be isolated by cooling the reaction mixture. mdpi.com The incorporation of halogen atoms, such as the chlorine atoms in this compound, is a strategic design element in the development of new metal-based therapeutic agents. frontiersin.org

Macrocyclic Schiff bases derived from related hydrazide compounds have also been synthesized, highlighting the adaptability of the hydrazide functional group in creating complex molecular architectures. longdom.org These macrocyclic ligands have shown potential in the extraction of metal ions. longdom.org The flexibility of polydentate hydrazone ligands allows for the self-assembly of intricate structures, such as dinuclear lanthanide complexes. nih.gov

Elucidation of Ligand Binding Modes and Coordination Geometries

The coordination number and the geometry around the central metal ion in complexes are determined by the number of donor atoms from the ligands that are bonded to the metal. wikipedia.orgyoutube.comlibretexts.org this compound can exhibit different binding modes, acting as a bidentate or tridentate ligand. The coordination typically involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. researchgate.net This chelation results in the formation of a stable five- or six-membered ring with the metal ion.

The geometry of the resulting complex is influenced by the coordination number of the central metal ion. libretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org For example, a coordination number of six typically results in an octahedral geometry, while a coordination number of four can lead to either a tetrahedral or a square planar arrangement. libretexts.org The specific geometry adopted by a complex depends on factors such as the size of the metal ion, the nature of the ligands, and electronic effects. libretexts.org

In some instances, the geometry of the complex can be distorted from the ideal shape due to factors like the Jahn-Teller effect, which is observed in certain copper(II) complexes. rsc.orglibretexts.org The coordination environment around the metal center can be elucidated through techniques like single-crystal X-ray diffraction. rsc.org

Spectroscopic and Structural Characterization of Coordination Compounds

A variety of spectroscopic and analytical techniques are employed to characterize the coordination compounds of this compound. These methods provide valuable information about the composition, structure, and bonding within the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the binding mode of the ligand to the metal ion. uobaghdad.edu.iq Shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups in the IR spectrum of the complex compared to the free ligand indicate the involvement of these groups in coordination. uobaghdad.edu.iq

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the complex and can help in determining the coordination geometry. mdpi.com The appearance of new absorption bands in the visible region of the spectrum upon complexation is often indicative of d-d electronic transitions in transition metal complexes. nih.gov Ligand-to-metal charge transfer (LMCT) bands can also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further elucidate the structure of the complexes in solution. longdom.orgbohrium.com Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide evidence of complex formation.

Elemental Analysis and Molar Conductivity: Elemental analysis is used to determine the empirical formula of the complexes, confirming the metal-to-ligand ratio. mdpi.com Molar conductivity measurements help to determine the electrolytic nature of the complexes. uobaghdad.edu.iq

Table of Spectroscopic Data for a Representative Metal Complex

| Technique | Free Ligand (this compound) | Metal Complex | Interpretation |

| IR (cm⁻¹) | ν(C=O) ~1680, ν(N-H) ~3200-3400 | Shift in ν(C=O) to lower frequency, broadening of ν(N-H) | Coordination through carbonyl oxygen and amino nitrogen |

| UV-Vis (nm) | π-π* transitions | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) bands | Confirmation of coordination and information on electronic structure |

| ¹H NMR (ppm) | Signals for aromatic and hydrazide protons | Shifts in proton signals upon coordination | Evidence of complex formation in solution |

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound can be understood using theoretical models such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). uci.edu These theories explain the splitting of the d-orbitals of the central metal ion in the presence of the ligand field, which gives rise to the observed colors and magnetic properties of the complexes. uci.edu

The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals. The energy difference between the split d-orbitals is known as the ligand field splitting energy (Δ). libretexts.org The magnitude of Δ depends on the metal ion, its oxidation state, and the nature of the ligands. libretexts.org

For transition metal complexes, the filling of the d-orbitals determines the magnetic properties of the complex. youtube.com Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic.

Computational methods, such as Density Functional Theory (DFT), can provide more detailed insights into the electronic structure and bonding. ajol.info DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the reactivity of the complexes. ajol.info Natural Bond Orbital (NBO) analysis can be employed to study the donor-acceptor interactions between the ligand and the metal. chemrxiv.org

Catalytic Applications and Mechanistic Insights of Metal-Hydrazone Complexes

Metal-hydrazone complexes are a class of compounds that have shown significant potential in various catalytic applications. researchgate.net Hydrazones, which are structurally related to hydrazides, are versatile ligands that can stabilize metal ions in different oxidation states, a key feature for catalytic activity. researchgate.net

Schiff base metal complexes, including those derived from hydrazones, have been investigated as catalysts in a range of organic transformations. mdpi.com For example, they have been successfully used in condensation reactions, such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The catalytic activity of these complexes is often attributed to the ability of the metal center to act as a Lewis acid, activating the substrates.

The mechanism of catalysis often involves the formation of an intermediate complex where the substrate is coordinated to the metal center. This coordination facilitates the reaction by bringing the reactants into close proximity and by altering their electronic properties. The design of the ligand plays a crucial role in tuning the catalytic activity and selectivity of the complex.

While specific catalytic applications for complexes of this compound are not extensively reported in the provided search results, the general catalytic potential of metal-hydrazone complexes suggests that these compounds could be promising candidates for further investigation in this area. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2,6 Dichloroisonicotinohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution and the solid state. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., 1D, 2D NMR)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of 2,6-dichloroisonicotinohydrazide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. Due to the molecule's symmetry, the two protons on the pyridine (B92270) ring (at C-3 and C-5) are chemically equivalent and should appear as a single sharp singlet. Based on data for the precursor, 2,6-dichloroisonicotinic acid, this singlet is predicted to be in the downfield region, likely around δ 7.85 ppm, because of the deshielding effect of the aromatic ring and the adjacent electronegative chlorine atoms. guidechem.com The hydrazide moiety (-CONHNH₂) will give rise to two distinct signals. The amide proton (-NH-) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The terminal amine protons (-NH₂) would also likely appear as a broad singlet, with a chemical shift around δ 4.6 ppm, though its position can be highly variable depending on the solvent, concentration, and temperature. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. For this compound, four distinct signals are anticipated. The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, likely in the range of δ 163-165 ppm. The two equivalent chlorinated carbons of the pyridine ring (C-2 and C-6) would appear significantly downfield due to the electronegativity of chlorine, while the two equivalent proton-bearing carbons (C-3 and C-5) would be found further upfield. The quaternary carbon (C-4) would also be present in the aromatic region. By comparing with 2,6-dichloroisonicotinic acid and isonicotinohydrazide, a set of predicted chemical shifts can be established. chemicalbook.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3, H-5 | ¹H | ~ 7.85 | Singlet | Equivalent protons on the pyridine ring. |

| -COH N- | ¹H | > 10.0 | Broad Singlet | Amide proton, position variable. |

| -NH₂ | ¹H | ~ 4.6 | Broad Singlet | Amine protons, position variable. |

| C-2, C-6 | ¹³C | ~ 150 | Singlet | Chlorinated carbons. |

| C-3, C-5 | ¹³C | ~ 122 | Singlet | Protonated carbons. |

| C-4 | ¹³C | ~ 148 | Singlet | Quaternary carbon attached to hydrazide. |

| C=O | ¹³C | ~ 164 | Singlet | Carbonyl carbon. |

2D NMR Techniques: To confirm these assignments and establish connectivity, several 2D NMR experiments would be employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this case, it would primarily be used to confirm the absence of coupling for the isolated pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would definitively link the proton signal at ~7.85 ppm to the carbon signal at ~122 ppm, confirming the C-H bonds of the pyridine ring. researchgate.netbeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework. researchgate.netbeilstein-journals.org Key expected correlations would include the pyridine protons (~7.85 ppm) to the quaternary carbon (C-4) and the carbonyl carbon (C=O), as well as the amide proton to the carbonyl carbon and C-4. These correlations would provide unequivocal evidence for the structure.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments that are not accessible in solution NMR. For a compound like this compound, which may exist in different crystalline or amorphous forms, ssNMR is particularly valuable.

By using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), high-resolution ¹³C spectra of the solid material can be obtained. nist.gov These spectra can distinguish between different polymorphs, as subtle changes in crystal packing and intermolecular interactions (like hydrogen bonding) lead to variations in the isotropic chemical shifts. vscht.cz For instance, the chemical shift of the carbonyl carbon is highly sensitive to its hydrogen bonding environment, which can differ between crystalline forms. This allows for the identification and quantification of different solid forms in a bulk sample. Furthermore, ssNMR can be used to study the tautomeric form of the hydrazide group in the solid state, confirming its existence in the amide rather than the imidic acid tautomer.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information on molecular structure and bonding. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by characteristic absorption bands from the hydrazide and dichloropyridine moieties. By comparing the known spectra of isoniazid (B1672263) and related chlorinated pyridines, the expected vibrational frequencies can be assigned with high confidence. researchgate.netnih.gov

Key expected absorptions include:

N-H Stretching: The hydrazide group features two N-H bonds. The amide N-H stretch is expected as a band around 3300-3100 cm⁻¹. The asymmetric and symmetric stretches of the -NH₂ group would also appear in this region.

C=O Stretching (Amide I band): A strong, sharp absorption corresponding to the carbonyl stretch is one of the most prominent features in the spectrum, expected around 1670-1660 cm⁻¹. researchgate.net

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is expected near 1550 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH- and -NH₂ | 3300 - 3100 | Medium-Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | ~ 3080 | Weak-Medium |

| C=O Stretch (Amide I) | Hydrazide | ~ 1665 | Strong |

| N-H Bend (Amide II) | Hydrazide | ~ 1550 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium |

| C-N Stretch | Hydrazide/Pyridine | ~ 1220 | Medium |

| C-Cl Stretch | Dichloropyridine | 800 - 600 | Strong |

Raman Spectroscopy and its Advanced Applications

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active. For centrosymmetric or highly symmetric molecules, some modes may be active in only one of the two techniques.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, such as the ring "breathing" mode, which often gives a strong and sharp Raman signal. The C-Cl symmetric stretch would also be expected to be prominent. Advanced applications like two-dimensional correlation spectroscopy (2D-COS) could be used to study subtle chemical interactions or conformational changes in response to external stimuli like temperature or pH, by revealing correlations between different vibrational bands. mdpi.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, invaluable information about the molecular structure.

For this compound (C₆H₅Cl₂N₃O), the molecular weight is 205.00 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic cluster of peaks for the molecular ion:

M+: (containing two ³⁵Cl atoms) at m/z 205

M+2: (containing one ³⁵Cl and one ³⁷Cl) at m/z 207

M+4: (containing two ³⁷Cl atoms) at m/z 209

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

The fragmentation pattern upon electron ionization would likely proceed through several key pathways, based on the known fragmentation of isoniazid and chlorinated aromatic compounds. unesp.br

Cleavage of the N-N bond: Loss of the terminal NH₂ group (•NH₂) or the entire amino-hydrazino group (•NHNH₂).

Acylium ion formation: Cleavage of the C-N bond between the carbonyl group and the pyridine ring to form a stable 2,6-dichloropyridyl radical and the isonicotinoyl cation or vice versa. The most prominent fragment is often the 2,6-dichloropyridyl cation at m/z 146.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring itself, often involving the loss of HCl or chlorine radicals.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Formula | Notes |

| 205 | [M]⁺ | [C₆H₅Cl₂N₃O]⁺ | Molecular ion (M+) |

| 174 | [M - NHNH₂]⁺ | [C₆H₃Cl₂NO]⁺ | Loss of diimide |

| 146 | [M - CONHNH₂]⁺ | [C₅H₂Cl₂N]⁺ | Formation of 2,6-dichloropyridyl cation |

| 111 | [C₄H₂Cl]⁺ | [C₄H₂Cl]⁺ | Loss of HCN from the dichloropyridyl cation |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation (from Isoniazid fragmentation) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction patterns of X-rays passing through a crystal, researchers can deduce detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties. carleton.edu

Single Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical technique that provides comprehensive information about the internal lattice of crystalline substances. carleton.edu The method is based on the constructive interference of monochromatic X-rays with a crystalline sample, a phenomenon described by Bragg's Law (nλ=2d sinθ). carleton.edu This interaction produces a unique diffraction pattern from which the crystal structure can be determined, including unit cell dimensions and the exact position of each atom. carleton.edu This technique is indispensable for establishing the absolute structure of a molecule, understanding its conformation, and analyzing its supramolecular assembly through interactions like hydrogen bonding and π–π stacking. nih.govmdpi.com

Illustrative Crystal Data for a Related Isonicotinohydrazide Derivative

The following table presents typical crystallographic data obtained from an SC-XRD experiment on a related compound, N′-(1-Phenylethylidene)isonicotinohydrazide. nih.gov This data serves as an example of the detailed structural information that would be obtained for this compound.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃N₃O |

| Formula Weight ( g/mol ) | 239.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.878 (5) |

| b (Å) | 5.7100 (11) |

| c (Å) | 8.3089 (17) |

| β (°) | 90.94 (3) |

| Volume (ų) | 1227.6 (4) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Density (calculated) (Mg/m³) | 1.294 |

| Hydrogen Bonding | N—H⋯O interactions form chains along nih.gov |

This data is for N′-(1-Phenylethylidene)isonicotinohydrazide and is presented for illustrative purposes. nih.gov

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used primarily for the phase identification of crystalline materials. carleton.edu Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely ground, microcrystalline powder. libretexts.org The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam, generating a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. carleton.eduwikipedia.org

A critical application of PXRD in pharmaceutical sciences is the study of polymorphism—the ability of a compound to exist in two or more crystalline forms. youtube.com Different polymorphs of the same compound can exhibit distinct physical properties. The investigation of an isoniazid derivative, isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH), revealed a complex hexamorphic system, where six different polymorphs were isolated and characterized. rsc.org Each polymorph displayed unique PXRD patterns and thermal properties, highlighting the importance of comprehensive solid-state screening. rsc.org PXRD is the primary tool for identifying these different forms, ensuring the correct polymorph is used in a formulation, and detecting phase transformations during manufacturing or storage. youtube.com

Illustrative PXRD Data for Polymorph Screening

This table illustrates how PXRD data can distinguish between different hypothetical polymorphs (Form A, Form B) of a compound like this compound by their characteristic diffraction peaks.

| Characteristic Peaks 2θ (°) (Form A) | Characteristic Peaks 2θ (°) (Form B) |

| 8.5 | 9.2 |

| 12.3 | 11.5 |

| 15.8 | 16.1 |

| 19.1 | 20.4 |

| 21.7 | 22.9 |

| 25.0 | 26.3 |

The data presented are hypothetical and for illustrative purposes only.

Development and Validation of Advanced Analytical Methods

The development and validation of analytical methods are crucial for the quality control of pharmaceuticals, ensuring identity, purity, and potency. omicsonline.org For a compound like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the standard for quantitative analysis. The validation process establishes through laboratory studies that the method's performance characteristics meet the requirements for its intended application, following guidelines from bodies like the International Conference on Harmonisation (ICH). omicsonline.orgresearchgate.net

The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Validation Parameters for a Hypothethical HPLC Method

The following table summarizes the typical parameters and acceptance criteria for the validation of an HPLC method for the quantification of this compound.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte peak |

| Robustness | RSD ≤ 2.0% for all varied parameters (e.g., pH, flow rate) |

The acceptance criteria are based on general pharmaceutical industry standards and ICH guidelines. researchgate.netresearchgate.net

Mechanistic Investigations into Enzyme Inhibition by 2,6 Dichloroisonicotinohydrazide and Its Analogues

Classification and Characterization of Enzyme Inhibition Modes

Enzyme inhibition can be broadly categorized into two main types: reversible and irreversible inhibition. Reversible inhibitors bind to enzymes through non-covalent interactions and can be easily removed, while irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. researchgate.netnih.gov Reversible inhibition is further classified into several modes based on the inhibitor's interaction with the enzyme and the enzyme-substrate complex.

Competitive inhibition occurs when the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

In non-competitive inhibition , the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex, preventing the conversion of the substrate to product.

Mixed inhibition is a combination of competitive and uncompetitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

Studies on 2,6-dichloroisonicotinic acid (INA), a close analogue of 2,6-dichloroisonicotinohydrazide, have shown that it acts as an inhibitor of catalase. The specific mode of inhibition for INA has been characterized, providing a framework for understanding the potential action of its hydrazide derivative.

Molecular Recognition and Binding Mechanisms at Enzyme Active Sites

The interaction between an enzyme and an inhibitor is a highly specific process governed by the principles of molecular recognition. The inhibitor's chemical structure, including its size, shape, and the distribution of functional groups, dictates its affinity and binding orientation within the enzyme's active site or allosteric sites.

The structural features of INA, including the dichlorinated pyridine (B92270) ring and the carboxylic acid group, are likely key to its binding. The chlorine atoms can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with complementary residues in the active site. These interactions collectively stabilize the enzyme-inhibitor complex, leading to the inhibition of catalase activity.

Computational Approaches to Enzyme-Inhibitor Complex Modeling

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between enzymes and inhibitors at an atomic level. These approaches can predict the binding mode of an inhibitor, identify key interacting residues, and estimate the binding affinity.

While specific computational studies on the this compound-catalase complex are not published, molecular docking studies of other inhibitors with catalase have provided valuable information about its active site. These studies reveal a binding pocket with specific hydrophobic and polar regions that accommodate inhibitors.

A hypothetical docking of 2,6-dichloroisonicotinic acid into the active site of catalase would likely show the pyridine ring engaging in hydrophobic interactions with nonpolar residues, while the carboxylate group forms hydrogen bonds with polar or charged residues. Such computational models can guide the design of more potent and selective analogues.

Elucidation of Inhibitor-Induced Conformational Changes in Enzymes

The binding of an inhibitor to an enzyme can induce conformational changes that alter the enzyme's structure and function. These changes can range from subtle rearrangements of side chains in the active site to large-scale domain movements.

In the case of catalase, the binding of inhibitors like salicylic (B10762653) acid, which shares structural similarities with INA, can lead to conformational adjustments. While direct evidence for INA-induced conformational changes in catalase is not available, studies on other enzymes have shown that inhibitor binding can stabilize an inactive conformation or block the conformational changes necessary for catalysis. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism can be employed to study these inhibitor-induced structural alterations.

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential for characterizing the potency and mechanism of an enzyme inhibitor. These analyses involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data obtained is then used to determine key kinetic parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i).

For the closely related compound, isonicotinic acid hydrazide (INH), kinetic studies of its conversion by catalase-peroxidases have been performed. In one study, the reaction of INH with NAD+ catalyzed by Bacillus subtilis catalase-peroxidase (BpKatG) was investigated. The following kinetic parameters were determined:

| Parameter | Value |

| K_m for NAD+ | 25 µM |

| K_m for INH | 550 µM |

| V_max | 3.54 nmol of IN-NAD/min/nmol heme |

| Table 1: Kinetic parameters for the BpKatG-catalyzed reaction of INH and NAD+. nih.gov |

This data provides a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency. Similar kinetic analyses would be necessary to fully characterize the inhibition of catalase by this compound and to determine its specific mode of inhibition and potency.

Emerging Research Frontiers and Future Directions for 2,6 Dichloroisonicotinohydrazide Research

Application as Elicitors for Plant Secondary Metabolite Biosynthesis

A significant area of emerging research is the application of 2,6-dichloroisonicotinohydrazide and its derivatives as elicitors to enhance the production of plant secondary metabolites. researchgate.net These metabolites are vital for a plant's defense mechanisms and are often valuable as pharmaceuticals, nutraceuticals, and agrochemicals. researchgate.netresearchgate.net Elicitors are compounds that stimulate a plant's innate immune system, triggering a cascade of defense responses, including the synthesis of these valuable molecules. mdpi.comfrontiersin.org

Derivatives of the closely related 2,6-dichloroisonicotinic acid (INA), a known plant defense activator, have been shown to be potent elicitors. nih.govmdpi.com For instance, novel synthetic INA derivatives were found to significantly increase the accumulation of the bioactive compound taxuyunnanine C in suspension cultures of Taxus chinensis. nih.gov This suggests that compounds based on the 2,6-dichloropyridine (B45657) core can act as powerful triggers for secondary metabolism. The mechanism often involves mimicking natural defense signals, which activates key phytohormone pathways, such as those regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.orgfrontiersin.org By activating these pathways, the plant is induced to produce a range of protective compounds. While some studies on commercial elicitors have shown inconsistent results in protecting fruits from pests like the spotted-wing drosophila, the underlying principle of inducing plant defenses remains a vibrant area of research. sare.org The strategic application of such elicitors could lead to crops with enhanced resistance to pathogens and pests or with higher yields of medicinally important substances. researchgate.netnih.gov

Table 1: Examples of Plant Secondary Metabolites and Their Potential Applications

| Class of Metabolite | Specific Examples | Potential Applications |

|---|---|---|

| Phenolics | Salicylic Acid, Flavonoids | Plant defense signaling, Antioxidant |

| Terpenoids | Triterpenoids, Taxuyunnanine C | Anticancer, Immune-stimulating nih.govnih.gov |

| Alkaloids | Nicotine, Vinblastine | Insecticidal, Chemotherapeutic |

| Glucosinolates | Sinigrin, Glucoraphanin | Biofumigant, Anticancer precursor |

Rational Design of Next-Generation Analogues through Artificial Intelligence and Machine Learning

The development of new, more effective analogues of this compound is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can dramatically accelerate the design-build-test-learn cycle of chemical synthesis. By analyzing the relationships between molecular structures and their biological activities, AI can guide the creation of next-generation compounds with improved properties.

A key technique in this field is the quantitative structure-activity relationship (QSAR) analysis. researchgate.netnih.govresearchgate.net QSAR models use statistical methods and machine learning algorithms to correlate physicochemical properties of molecules with their biological activities. nih.govmdpi.com For isonicotinohydrazide derivatives, QSAR studies have been employed to understand the structural requirements for antimicrobial activity, identifying the key molecular descriptors that influence their effectiveness. researchgate.net These models allow researchers to predict the activity of virtual compounds before they are synthesized, saving significant time and resources. researchgate.net